Methyl thioacetohydroxamate
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Overview
Description
Methyl thioacetohydroxamate, also known as 1-(methylthio)acetaldehyde oxime, is a chemical compound with the molecular formula CH₃C(:NOH)SCH₃ and a molecular weight of 105.16 g/mol . It is a metabolite of methomyl and thiodicarb, which are N-methylcarbamate insecticides . This compound is known for its applications in pesticide residue analysis and its role as a chemical transformation product .
Preparation Methods
The synthesis of methyl thioacetohydroxamate involves the reaction of methylthioacetaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine reacting in an aqueous or alcoholic medium to form the oxime. The reaction can be represented as follows:
CH3SCH2CHO+NH2OH→CH3SCH2CH=NOH+H2O
Chemical Reactions Analysis
Methyl thioacetohydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oximes .
Scientific Research Applications
Methyl thioacetohydroxamate has several scientific research applications:
Pesticide Residue Analysis: It is used as a standard for analyzing pesticide residues in various samples.
Biochemical Research: The compound serves as a biochemical tool for studying the metabolism of N-methylcarbamate insecticides.
Chemical Synthesis: It is used in the synthesis of other chemical compounds, particularly in the development of herbicide safeners.
Mechanism of Action
The mechanism of action of methyl thioacetohydroxamate involves its interaction with specific molecular targets. As a metabolite of methomyl and thiodicarb, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing prolonged nerve stimulation and eventual paralysis of pests .
Comparison with Similar Compounds
Methyl thioacetohydroxamate can be compared with other similar compounds, such as:
Methomyl: A carbamate insecticide with a similar mode of action but different chemical structure.
Thiodicarb: Another N-methylcarbamate insecticide that shares metabolic pathways with this compound.
Aldicarb: A carbamate insecticide with a similar mechanism of action but different applications.
The uniqueness of this compound lies in its specific use in pesticide residue analysis and its role as a metabolite of methomyl and thiodicarb .
Properties
CAS No. |
19125-12-3 |
---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
methyl (1Z)-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |
InChI Key |
TYEVWCPZVQACAE-ARJAWSKDSA-N |
Isomeric SMILES |
C/C(=N/O)/SC |
Canonical SMILES |
CC(=NO)SC |
Origin of Product |
United States |
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